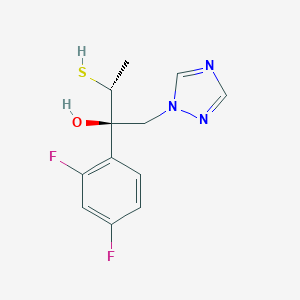

2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol

Vue d'ensemble

Description

2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, also known as DFB, is a chemical compound that has gained attention in scientific research due to its unique properties. DFB is a triazole-based compound that has been found to have potential applications in various fields such as medicine, agriculture, and materials science.

Mécanisme D'action

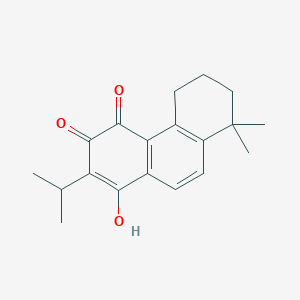

The mechanism of action of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is not fully understood. However, studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol interacts with various enzymes and proteins in cells, leading to the inhibition of their activity. In fungi, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to inhibit the activity of ergosterol biosynthesis enzymes, leading to the disruption of fungal cell membrane integrity. In cancer cells, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to inhibit the activity of histone deacetylases, leading to the induction of cell cycle arrest and apoptosis.

Effets Biochimiques Et Physiologiques

2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to have various biochemical and physiological effects. In fungi, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to disrupt cell membrane integrity, leading to the inhibition of fungal growth. In cancer cells, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In insects, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been shown to disrupt the activity of acetylcholinesterase, leading to the inhibition of nerve impulse transmission.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol in lab experiments is its relatively simple synthesis process. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol can be synthesized using commercially available starting materials and can be obtained in high yields. Another advantage of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is its broad range of potential applications in various scientific fields.

One limitation of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol in lab experiments is its limited solubility in water. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is a hydrophobic compound and can be difficult to dissolve in aqueous solutions. Another limitation of using 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol is its potential toxicity. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to be toxic to some organisms, including fish and bees.

Orientations Futures

There are many potential future directions for research on 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol. In medicine, further studies could be conducted to investigate the potential use of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol as an antifungal and anticancer agent. In agriculture, further studies could be conducted to investigate the potential use of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol as a pesticide and herbicide. In materials science, further studies could be conducted to investigate the potential use of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol as a ligand in the synthesis of MOFs.

Conclusion:

In conclusion, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, or 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol, is a chemical compound that has potential applications in various scientific fields. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to have antifungal and anticancer activity in medicine, insecticidal and herbicidal activity in agriculture, and potential use as a ligand in the synthesis of MOFs in materials science. Further research is needed to fully understand the mechanism of action of 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol and its potential applications in various scientific fields.

Applications De Recherche Scientifique

2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been found to have potential applications in various scientific fields. In medicine, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been studied for its potential use as an antifungal agent. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has antifungal activity against various strains of fungi, including Candida albicans. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has also been studied for its potential use in cancer treatment. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has anticancer activity against various cancer cell lines.

In agriculture, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been studied for its potential use as a pesticide. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has insecticidal activity against various insect pests, including aphids and whiteflies. 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has also been studied for its potential use as a herbicide. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has herbicidal activity against various weed species.

In materials science, 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol has been studied for its potential use in the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, catalysis, and drug delivery. Studies have shown that 2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol can be used as a ligand in the synthesis of MOFs.

Propriétés

Numéro CAS |

135272-34-3 |

|---|---|

Nom du produit |

2-(2,4-Difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol |

Formule moléculaire |

C12H13F2N3OS |

Poids moléculaire |

285.32 g/mol |

Nom IUPAC |

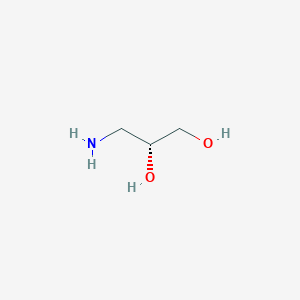

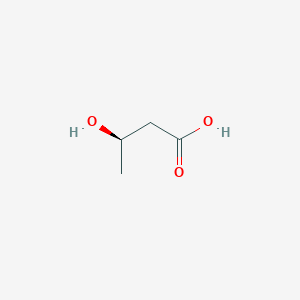

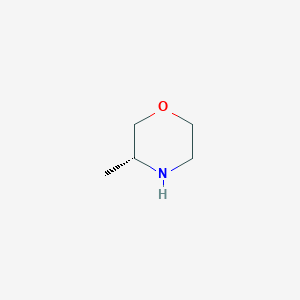

(2R,3R)-2-(2,4-difluorophenyl)-3-sulfanyl-1-(1,2,4-triazol-1-yl)butan-2-ol |

InChI |

InChI=1S/C12H13F2N3OS/c1-8(19)12(18,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8,18-19H,5H2,1H3/t8-,12-/m1/s1 |

Clé InChI |

XAIWELGWMZINMU-PRHODGIISA-N |

SMILES isomérique |

C[C@H]([C@](CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |

SMILES |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |

SMILES canonique |

CC(C(CN1C=NC=N1)(C2=C(C=C(C=C2)F)F)O)S |

Synonymes |

2-(2,4-difluorophenyl)-3-mercapto-1-(1H-1,2,4-triazol-1-yl)-2-butanol DFPMTB |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

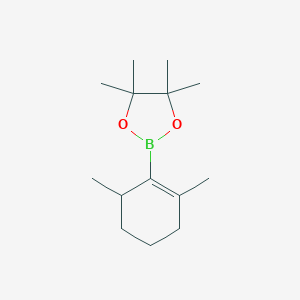

![4,4,5,5-Tetramethyl-2-(spiro[4.5]dec-7-EN-8-YL)-1,3,2-dioxaborolane](/img/structure/B152338.png)